N-Ethylguanidine
Description
Historical Context and Discovery
N-Ethylguanidine, first identified in the mid-20th century, emerged as part of broader investigations into guanidine derivatives. Early synthetic efforts focused on modifying the guanidine core to study its reactivity and biological interactions. The compound gained prominence in the 1970s–1980s through its role in synthesizing pharmaceuticals, such as cimetidine, a histamine H2-receptor antagonist. Patents from this period describe methods for producing this compound salts, highlighting their utility in organic synthesis. By the 1990s, advances in spectroscopic techniques enabled precise structural characterization, solidifying its place in chemical research.
Chemical Classification and Nomenclature
This compound belongs to the alkylguanidine class, characterized by an ethyl group (-CH2CH3) substituent on the guanidine backbone. Its systematic IUPAC name is 2-ethylguanidine , reflecting the ethyl group’s position on the central carbon. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C3H9N3 | |
| Molecular weight | 87.12 g/mol | |
| CAS Registry Number | 503-69-5 | |
| Synonyms | Ethylguanidine, this compound |
The compound’s structure features a planar guanidine core with delocalized electrons, stabilized by resonance. The ethyl group introduces steric and electronic modifications that influence its reactivity.
Position Within Guanidine Derivative Family
Guanidine derivatives are classified by substituents attached to the parent molecule (HN=C(NH2)2). This compound is a monoalkylguanidine , distinct from symmetric derivatives (e.g., tetramethylguanidine) and aromatic analogs (e.g., phenylguanidine). Comparative properties of selected guanidine derivatives:
| Compound | Substituent | Application | Key Difference |
|---|---|---|---|
| Guanidine | None | Base catalyst, protein denaturant | Parent compound |
| This compound | -CH2CH3 | Organic synthesis, ion channel studies | Enhanced lipophilicity |
| 1,1,3,3-Tetramethylguanidine | Four methyl groups | Strong organic base | Higher basicity (pKa ~13.4) |
| Arginine | Complex side chain | Biological amino acid | Natural occurrence in proteins |
This compound’s moderate basicity (pKa ~12.5) and solubility in polar solvents distinguish it from bulkier or charged derivatives.
Significance in Chemical Research
This compound serves as a versatile intermediate and tool in multiple domains:
- Organic Synthesis : It participates in cyclization reactions, such as the formation of pyrimidine rings in agrochemicals like ethirimol. Its hydrochloride and sulfate salts are preferred for controlled reactivity in nucleophilic substitutions.
- Biochemical Studies : The compound modulates ion channels by interacting with acetylcholine receptors, providing insights into neuromuscular signaling.
- Structural Biology : Guanidinium ions (e.g., from this compound salts) reactivate dormant protein assemblies, aiding studies of septin oligomerization.
- Catalysis : Alkylguanidines act as organocatalysts in ring-opening polymerizations, though this compound’s applications here remain exploratory.
Recent studies leverage its hydrogen-bonding capacity to design supramolecular architectures, underscoring its adaptability in materials science.
Properties
IUPAC Name |
2-ethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLVUBYGUZFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198306 | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-69-5 | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanamide-Alkylation with Ethylamine
A direct method involves the reaction of hydrogen cyanamide (NH₂CN) with ethylamine (C₂H₅NH₂) under acidic conditions. As detailed in patent CN103664706A, aliphatic amines react with cyanamide to form alkylguanidine salts. For this compound, the protocol proceeds as follows:
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Reaction Setup :
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Mechanism :
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Optimization :
This method is scalable and avoids toxic intermediates, making it suitable for industrial production.
Phase-Transfer Catalysis (PTC)
Adapted from the synthesis of cimetidine derivatives (CA1209153B), this compound can be prepared via a two-phase system using quaternary ammonium catalysts.
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Reagents :
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2-Chloroethylguanidine and 4-thiomethyl-5-methylimidazole.
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Catalysts: Benzyltriethylammonium chloride or methyltricaprylylammonium chloride.
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Conditions :
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Advantages :
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High purity (>98%) without chromatography.
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Scalable to multi-kilogram batches.
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Sulfate Salt Neutralization
This compound is often isolated as its sulfate salt (CAS 3482-86-8) for stability. The salt is synthesized via neutralization:
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Procedure :
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This compound freebase is treated with sulfuric acid (H₂SO₄) in a 2:1 molar ratio.
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Isolation :
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Cyanamide-Alkylation | NH₂CN, C₂H₅NH₂ | 50–80°C, 4–8h | 65–75% | 95–98% | High |
| Phase-Transfer | 2-Chloroethylguanidine | 60–80°C, PTC catalyst | >85% | >98% | Industrial |
| Sulfate Neutralization | This compound, H₂SO₄ | Room temperature | 90% | 98% | Moderate |
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
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Waste Management : The sulfate method generates sulfate byproducts, necessitating neutralization before disposal.
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Catalyst Recycling : PTC catalysts can be recovered via distillation, reducing environmental footprint.
Challenges and Innovations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: N-Ethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form ethylamine and ammonia.
Substitution: It can undergo nucleophilic substitution reactions with halides to form this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Ethylamine and ammonia.
Substitution: Various this compound derivatives.
Scientific Research Applications
N-Ethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
Mechanism of Action
N-Ethylguanidine exerts its effects primarily through its interaction with biological molecules. It acts as a strong base and can form stable complexes with acids. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Alkylguanidines
Key Differences and Research Findings
Alkyl Chain Length and Bioactivity
- Ethylguanidine (C2) vs. Octylguanidine (C8) : Ethylguanidine blocks acetylcholine-induced currents in chick myoballs externally (IC₅₀ ~10 µM) but shows reduced potency when applied internally. In contrast, octylguanidine (C8) acts only externally, suggesting steric hindrance limits its penetration into ion channels .
- Methylguanidine (C1) : Shorter alkyl chain reduces membrane interaction, resulting in weaker bioactivity compared to ethylguanidine .
Functional Group Modifications Aminoguanidine: The addition of a hydrazine group (-NH-NH₂) confers selectivity toward nitric oxide synthase, making it a therapeutic candidate for diabetic complications . Arginine: The carboxylate group in arginine enables integration into proteins, distinguishing its role in catalysis and structure from simpler alkylguanidines .
Chemical Stability and Industrial Use
- This compound sulfate (CAS 3482-86-8) decomposes at ~245°C and is hygroscopic, requiring dry storage . Its sulfate salt is preferred in industrial synthesis due to stability under acidic conditions .
- This compound hydrochloride (CAS 19341-54-9) is widely used in biochemical assays, leveraging its high solubility for in vitro studies .
Research Highlights
- Ion Channel Selectivity: Ethylguanidine’s ethyl group optimizes hydrophobic interactions with the external mouth of acetylcholine receptors, while bulkier analogs (e.g., C8) cannot access internal binding sites .
- Role in Protein Engineering: Ethylguanidine rescues temperature-sensitive E.
- Structural Minimalism : Arginine’s side chain (this compound + carboxylate) exemplifies the evolutionary optimization of functional groups in proteins, contrasting with simpler alkylguanidines used in synthetic applications .
Biological Activity
N-Ethylguanidine (NEG) is an organic compound with the chemical formula C₃H₉N₃, recognized for its diverse biological activities, particularly in proteomics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
This compound is a derivative of guanidine characterized by an ethyl group attached to one of its nitrogen atoms. It appears as a white crystalline solid and is soluble in water, making it suitable for various laboratory applications. The compound can exist in different forms, including its hydrochloride salt (this compound hydrochloride), which is often used in research settings.
Biological Activities
This compound exhibits several key biological activities:
- Protease Inhibition : NEG is primarily known as a specific inhibitor of trypsin, a serine protease involved in protein digestion. Its ability to inhibit trypsin makes it valuable for proteomic studies where controlling protease activity is crucial.
- Chaotropic Agent : As a chaotropic agent, NEG disrupts weak interactions that stabilize protein structures. This property facilitates the extraction and isolation of membrane proteins, which are typically challenging to isolate using conventional methods.
- Potential Therapeutic Applications : Research indicates that this compound may have applications beyond proteomics. For instance, it has been studied for its interactions with nitric oxide (NO) signaling pathways, which are critical for various physiological processes including vasodilation and neurotransmission .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to the active site of trypsin, NEG prevents substrate access, thereby inhibiting enzymatic activity. This interaction has been quantified in various studies that measure the IC50 values (the concentration required to inhibit 50% of enzyme activity) for NEG against trypsin .
- Influence on Protein Structure : The chaotropic properties of NEG alter the conformation of proteins, potentially exposing hydrophobic regions that can facilitate further biochemical interactions or modifications.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Proteomics Applications : In a study examining protein extraction protocols, researchers found that the inclusion of this compound significantly improved the yield and purity of membrane proteins compared to traditional methods without chaotropic agents.
- Nitric Oxide Pathway Exploration : In another investigation, NEG was utilized to study the release mechanisms of nitric oxide in cellular models. The results indicated that NEG could modulate NO signaling, suggesting potential roles in cardiovascular and neurobiological research .
- Inhibition Studies Against Mycobacterium tuberculosis : A recent study explored the structural activity relationship (SAR) of this compound derivatives against Mycobacterium tuberculosis. The findings revealed promising inhibitory activities against this pathogen, indicating potential therapeutic uses in treating tuberculosis .
Data Table: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-Ethylguanidine sulfate, and how can purity be validated?
- Methodological Answer : this compound sulfate synthesis typically involves reacting ethylamine with guanidine derivatives in acidic conditions. To ensure purity, researchers should monitor reaction pH and temperature, as decomposition occurs above ~245°C . Post-synthesis, hygroscopic properties necessitate storage in airtight containers with desiccants to prevent moisture absorption . Purity validation requires elemental analysis, mass spectrometry, and comparison with reference spectra from databases like NIST Chemistry WebBook .
Q. How should researchers handle solubility and stability challenges during experiments with this compound sulfate?
- Methodological Answer : this compound sulfate is water-soluble but hygroscopic, requiring careful handling in controlled humidity environments. Stability can be maintained by avoiding strong oxidizers and storing at 2–8°C in dark conditions . For aqueous solutions, pH stability tests (e.g., via titration or spectrophotometry) are recommended to assess degradation under varying conditions .
Q. What safety protocols are critical when working with this compound derivatives?
- Methodological Answer : Safety data sheets (SDS) for this compound sulfate emphasize using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritation risks. Waste disposal must comply with institutional guidelines for sulfates and guanidine compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives?
- Methodological Answer : Discrepancies in properties like melting points or solubility may arise from impurities or measurement techniques. To address this:
Replicate experiments using standardized protocols (e.g., IUPAC guidelines).
Cross-validate results with multiple analytical methods (e.g., differential scanning calorimetry for decomposition points , HPLC for purity ).
Compare data with peer-reviewed literature and databases (e.g., PubChem, Reaxys) while noting experimental conditions .
Q. What advanced computational models are suitable for predicting this compound reactivity in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic behavior and hydrogen-bonding interactions, leveraging software like Gaussian or ORCA. Retrosynthetic tools (e.g., Reaxys, Pistachio) can propose synthetic routes by analogy to guanidine derivatives like N-phenylguanidine . Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How should researchers design experiments to investigate this compound’s role as a catalyst in multicomponent reactions?
- Methodological Answer :
- Experimental Design : Use a fractional factorial design to test variables (e.g., molar ratios, solvents, temperatures).
- Data Collection : Monitor reaction progress via in-situ NMR or IR spectroscopy.
- Analysis : Apply statistical tools (e.g., ANOVA) to identify significant variables and optimize conditions. Compare turnover frequencies with literature benchmarks for guanidine-based catalysts .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer :
Standardize raw material sources (e.g., CAS 3482-86-8 for the sulfate salt ).
Implement Quality-by-Design (QbD) principles, defining critical process parameters (CPPs) like stirring rate and cooling gradients.
Use Design of Experiments (DoE) to identify robustness ranges .
Data Presentation & Analysis Guidelines
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Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (normalized rates, statistical summaries) in the main text .
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Graphs : Use error bars for replicated measurements and label axes with SI units. For example:
Temperature (°C) Yield (%) ± SD 25 78 ± 2.1 50 65 ± 3.4
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
